Thalidomide-piperidine

PROTAC CRBN Smurf1

Thalidomide-piperidine (CAS 2924858-38-6) is an E3 ubiquitin ligase ligand-linker conjugate that incorporates a cereblon (CRBN)-recruiting thalidomide moiety. This compound serves as a key precursor in the synthesis of targeted protein degraders, most notably the PROTAC molecule SMART1.

Molecular Formula C18H19N3O4
Molecular Weight 341.4 g/mol
Cat. No. B15580080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-piperidine
Molecular FormulaC18H19N3O4
Molecular Weight341.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H19N3O4/c22-14-8-7-13(16(23)19-14)21-17(24)11-5-4-6-12(15(11)18(21)25)20-9-2-1-3-10-20/h4-6,13H,1-3,7-10H2,(H,19,22,23)
InChIKeyGXLMQGTZIWFZLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thalidomide-Piperidine for PROTAC Synthesis: Procurement-Focused Overview


Thalidomide-piperidine (CAS 2924858-38-6) is an E3 ubiquitin ligase ligand-linker conjugate that incorporates a cereblon (CRBN)-recruiting thalidomide moiety . This compound serves as a key precursor in the synthesis of targeted protein degraders, most notably the PROTAC molecule SMART1 . As a modular building block, its primary differentiation lies in its piperidine-linked architecture, which offers distinct conjugation chemistry and validated downstream utility in generating potent CRBN-dependent PROTACs.

CRBN-recruiting ligand-linker conjugate for targeted protein degradation studies
Piperidine linker provides a distinct amine-based conjugation handle for warhead attachment
Validated precursor for SMART1, a reported high-efficiency Smurf1 degrader

Why Thalidomide-Piperidine Cannot Be Substituted by Generic CRBN Ligands


Generic substitution fails because the piperidine linker is not an inert spacer but a critical structural determinant of PROTAC ternary complex formation. The linker's length, flexibility, and attachment chemistry directly impact degradation efficiency (DC50) and selectivity . Thalidomide-piperidine provides a specific, pre-optimized geometry for conjugating a target protein ligand to the CRBN E3 ligase ligand. Substituting with an alternative thalidomide-linker conjugate, such as a PEG-based linker, would alter the spatial orientation of the two binding moieties, potentially abolishing the 'induced proximity' required for ubiquitination and degradation. The quantitative performance of PROTACs derived from this specific conjugate—such as the nanomolar potency of SMART1—is not transferable to analogs with different linker compositions.

Linker geometry
Piperidine linker determines critical spatial orientation; substituting with PEG/alkyl chains may disrupt ternary complex formation and degradation efficiency.
Conjugation chemistry
Amine-based conjugation via piperidine differs from ester/ether chemistry of common linkers, potentially altering synthetic routes and final PROTAC properties.
Degradation potency transfer
Reported degradation potency of SMART1 is linker-dependent; similar potency may not be replicated with other thalidomide-linker conjugates.

Thalidomide-Piperidine Procurement Evidence: Quantitative Differentiation vs. Analogs


SMART1 Degrader Potency: A Functional Benchmark for Thalidomide-Piperidine

Thalidomide-piperidine is a validated precursor for the PROTAC SMART1, a potent and selective Smurf1 degrader. SMART1 exhibits a degradation concentration (DC50) of 1-5 nM in HT29 and PANC-1 cells, with a maximum degradation (Dmax) of 86% . This performance is directly attributable to the specific linker geometry provided by Thalidomide-piperidine, which optimally positions the target-binding moiety for CRBN-mediated ubiquitination.

SMART1 Degradation Potency
Head-to-head
DC50 1–5 nM, Dmax 86% in HT29/PANC-1 cells
Reported 6- to 150-fold higher potency vs. generic PROTACs
In vitro degradation assay; linker-specific performance context
PROTAC CRBN Smurf1 Degradation Efficiency

Parent CRBN Ligand Affinity: Thalidomide vs. Lenalidomide and Pomalidomide

The potency of any Thalidomide-piperidine-derived PROTAC is founded on the affinity of the parent thalidomide moiety for the CRBN E3 ligase. Isothermal titration calorimetry (ITC) and fluorescence (FI) assays reveal that thalidomide binds to human CRBN with a KD of 38 ± 12 nM (FI) and 65 ± 40 nM (ITC) [1]. While lenalidomide (KD = 11-13 nM) and pomalidomide (KD = 16 nM) exhibit higher affinity for CRBN, thalidomide remains a validated and widely used CRBN ligand with a well-characterized safety and pharmacological profile [1].

Parent CRBN Affinity
Head-to-head
Thalidomide KD 38–65 nM; Lenalidomide KD 11–13 nM; Pomalidomide KD 16 nM
Thalidomide-based linker has 2.4- to 5.9-fold lower CRBN affinity but supports functional PROTAC generation
ITC and fluorescence assay data; affinity difference may guide ligand choice
CRBN Binding Affinity Thalidomide Lenalidomide

Conjugation Chemistry: Piperidine vs. Alternative Linkers in PROTAC Synthesis

Thalidomide-piperidine features a piperidine ring as a key component of its linker. This contrasts with other common linkers, such as polyethylene glycol (PEG) chains or alkyl chains . The piperidine nitrogen provides a specific handle for further derivatization, enabling the attachment of target-binding warheads via amide bond formation or alkylation. This chemistry is distinct from that of PEG-based linkers, which are often attached via ester or ether bonds. The choice of linker chemistry influences synthetic yield, stability, and the physicochemical properties of the final PROTAC molecule.

Linker Chemistry
Class-level
Piperidine amine vs. PEG/alkyl ester/ether conjugation
Conjugation chemistry may influence synthetic yield and final PROTAC properties
Structural analysis context; no direct single-metric comparison available
Linker Chemistry PROTAC Synthesis Conjugation Piperidine

Thalidomide-Piperidine: Key Research and Development Applications


Development of High-Potency Smurf1 PROTACs

Researchers aiming to generate potent and selective degraders of the E3 ligase Smurf1 should prioritize Thalidomide-piperidine as a starting material. Its validated use in the synthesis of SMART1 —which achieves a DC50 of 1-5 nM and 86% Dmax in HT29 and PANC-1 cells—demonstrates that this specific conjugate can yield exceptionally potent PROTACs for this target . This pre-optimized building block accelerates the hit-to-lead process for Smurf1-targeting degrader programs.

Building a CRBN-Based PROTAC Library with Defined Linker Geometry

For medicinal chemistry teams constructing a focused PROTAC library, Thalidomide-piperidine offers a specific linker geometry and conjugation chemistry distinct from commonly used PEG or alkyl chains . Incorporating this conjugate into a library allows for systematic exploration of linker structure-activity relationships (SAR) around a piperidine core, which can influence ternary complex formation and degradation efficiency. This is crucial for identifying optimal degrader candidates where linker composition is a key variable.

Cost-Effective Synthesis of CRBN-Recruiting Degraders

In early-stage drug discovery projects where budget and resource efficiency are paramount, Thalidomide-piperidine presents a cost-effective alternative to other CRBN ligand-linker conjugates. The parent ligand, thalidomide, has a well-established synthetic route and is generally less expensive than its higher-affinity analogs, lenalidomide and pomalidomide [1]. Using Thalidomide-piperidine allows for the economical synthesis of initial PROTAC candidates for proof-of-concept studies, with the understanding that a final drug candidate might later be optimized with a different E3 ligand if necessary.

Application
Selection Property
Validation Focus
Smurf1 degrader development
Reported high degradation efficiency with thalidomide-piperidine conjugate
DC50 and Dmax in relevant cell models
PROTAC SAR library construction
Distinct piperidine linker geometry and amine conjugation chemistry
Linker-dependent ternary complex formation and degradation selectivity
Cost-sensitive degrader proof-of-concept synthesis
Thalidomide-based scaffold may offer cost advantages over lenalidomide/pomalidomide conjugates
Degradation efficiency vs. synthesis cost in early-stage screening
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